PPARγ Binding Affinity Advantage
Rosiglitazone binds PPARγ with a Kd of approximately 40 nM, representing an affinity roughly 10-fold greater than pioglitazone, which exhibits a Kd of approximately 400 nM for the same receptor [1]. This affinity difference is consistent across multiple assay formats: rosiglitazone competes with [³H]-labeled ligand in intact human adipocytes with an IC50 of 9 nM, while pioglitazone shows a Ki of 600–1230 nM in PPARγ competition binding assays [2]. The 10-fold or greater difference in target engagement means that rosiglitazone achieves equivalent fractional receptor occupancy at substantially lower molar concentrations, an important consideration when minimizing solvent exposure or off-target effects in cell-based assays.
| Evidence Dimension | PPARγ ligand-binding domain affinity (Kd) |
|---|---|
| Target Compound Data | Kd ≈ 40 nM (rosiglitazone) |
| Comparator Or Baseline | Kd ≈ 400 nM (pioglitazone); Ki 600–1230 nM (pioglitazone, GtoPdb/ChEMBL) |
| Quantified Difference | ≥10-fold higher affinity for rosiglitazone |
| Conditions | Purified PPARγ LBD; [³H]-radioligand competition binding; isothermal titration calorimetry; intact adipocyte competition (IC50 9 nM human adipocytes for rosiglitazone) |
Why This Matters
For in vitro PPARγ mechanistic studies, rosiglitazone achieves full target engagement at concentrations an order of magnitude lower than pioglitazone, reducing solvent carrier load and minimizing concentration-dependent off-target liabilities.
- [1] Lehmann JM, Moore LB, Smith-Oliver TA, Wilkison WO, Willson TM, Kliewer SA. An antidiabetic thiazolidinedione is a high affinity ligand for peroxisome proliferator-activated receptor gamma (PPAR gamma). J Biol Chem. 1995;270(22):12953-12956. PMID: 7768881. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. Pioglitazone ligand activity charts: PPARγ Ki values 600–1230 nM (ChEMBL aggregated data). Accessed via guidetopharmacology.org, Ligand ID 2694. View Source
